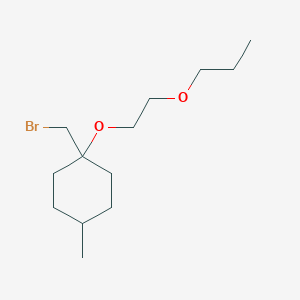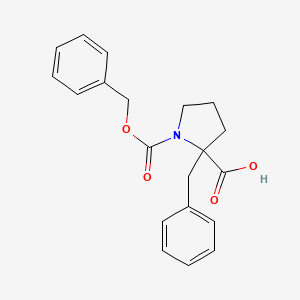
2-Benzyl-1-(benzyloxycarbonyl)-pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid, also known as N-Benzyloxycarbonyl-L-proline, is a derivative of proline, an amino acid. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the pyrrolidine ring and a benzyl group attached to the carboxyl group. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid typically involves the protection of the amino group of proline with a benzyloxycarbonyl (Cbz) group. One common method involves dissolving L-proline in a sodium hydroxide solution and cooling the mixture to ice-water temperature. Benzyloxycarbonyl chloride (Cbz-Cl) is then added portionwise with vigorous stirring. The reaction mixture is allowed to warm to room temperature, and the product is extracted using ethyl acetate. The extract is dried over magnesium sulfate, filtered, and concentrated in vacuo. The residue is further purified by recrystallization from ethyl acetate/petroleum ether .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of protection, extraction, and purification, but with optimized reaction conditions and equipment to ensure efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the benzyloxycarbonyl protecting group, yielding the free amine.
Substitution: The compound can undergo substitution reactions where the benzyloxycarbonyl group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or catalytic hydrogenation is often employed.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.
Applications De Recherche Scientifique
2-Benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme inhibitors, particularly prolidase inhibitors, which have implications in various biological processes.
Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 2-benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. For example, as a prolidase inhibitor, it binds to the active site of the enzyme, preventing the cleavage of dipeptides with a C-terminal prolyl residue. This inhibition can affect various biological pathways and processes, including collagen metabolism and cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyloxycarbonyl-L-proline: A closely related compound with similar protective groups and applications.
Pyrrolidine-2,5-dione: Another derivative of pyrrolidine with different functional groups and biological activities.
Uniqueness
2-Benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid is unique due to its specific combination of protective groups, which makes it particularly useful in peptide synthesis and as an enzyme inhibitor. Its structural features allow for selective interactions with biological targets, making it valuable in both research and industrial applications.
Propriétés
Formule moléculaire |
C20H21NO4 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
2-benzyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H21NO4/c22-18(23)20(14-16-8-3-1-4-9-16)12-7-13-21(20)19(24)25-15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,22,23) |
Clé InChI |
KKJUUPMMYNTPRT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)(CC3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2-Ethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15309092.png)

![methyl2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoatedihydrochloride](/img/structure/B15309111.png)
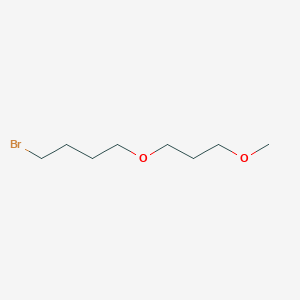

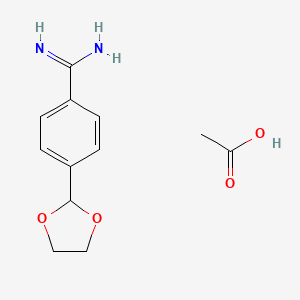
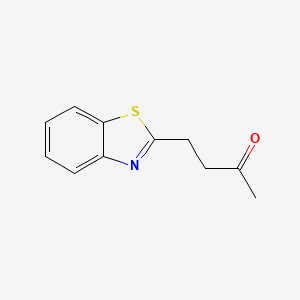
![rel-(1S,5R)-1-(4-Fluorophenyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B15309164.png)

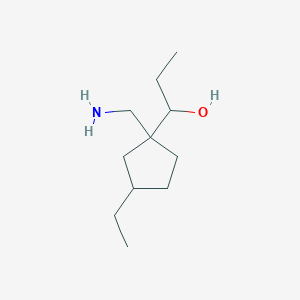
![3-[2-(1-phenyl-1H-pyrazol-3-yl)acetamido]benzene-1-sulfonyl fluoride](/img/structure/B15309178.png)

![1-[(Oxolan-3-yl)methyl]cyclopropane-1-sulfonyl chloride](/img/structure/B15309181.png)
